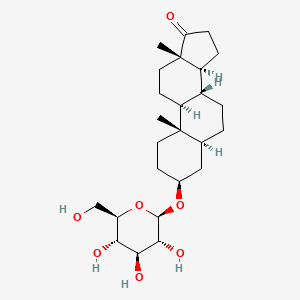

epiandrosterone 3-beta-D-glucoside

Description

Contextualization of Endogenous Steroid Conjugation in Biological Systems

Endogenous steroids undergo extensive metabolic processing to control their biological activity and facilitate their elimination from the body. This processing is broadly divided into Phase I and Phase II metabolism.

Phase II metabolism, also known as conjugation, is a crucial step in the detoxification and excretion of both endogenous compounds, like steroids, and foreign substances (xenobiotics). numberanalytics.com The primary function of these reactions is to attach small, polar, and often ionizable endogenous molecules to the steroid, thereby increasing its water solubility and facilitating its removal via urine or bile. slideshare.netuomus.edu.iq This process generally, but not always, leads to the biological inactivation of the steroid hormone. uomus.edu.iqnih.gov

The main Phase II pathways for steroid metabolism are glucuronidation and sulfation, catalyzed by the enzyme families of UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. nih.govnih.gov Other conjugation reactions include acetylation, methylation, and conjugation with glutathione, though these are less common for steroids. slideshare.netuomus.edu.iq

In mammals, glucuronidation is the most prevalent form of glycosylation for steroids, while glucosidation (the attachment of a glucose molecule) is more commonly observed in plants. nih.gov However, the principles are similar. The two major conjugation pathways for steroids, glucuronidation and sulfation, have distinct characteristics.

Glucuronidation is generally considered the major and terminal step in steroid inactivation. uomus.edu.iqcas.cz It involves the transfer of glucuronic acid from the activated coenzyme, uridine-5-diphospho-α-D-glucuronic acid (UDPGA), to the steroid. uomus.edu.iq The resulting glucuronide conjugates are highly water-soluble and are efficiently eliminated. uomus.edu.iq Due to their larger size, some steroid glucuronides are preferentially excreted into the bile. uomus.edu.iq

Sulfation, on the other hand, is often a reversible process. nih.govcas.cz While sulfation increases water solubility for excretion, enzymes known as sulfatases can cleave the sulfate (B86663) group, regenerating the active steroid. nih.gov This has led to the understanding that sulfated steroids, such as dehydroepiandrosterone (B1670201) sulfate (DHEAS), can act as a large, circulating reservoir of inactive pro-hormones that can be reactivated in peripheral tissues. cas.cznih.gov Sulfation tends to be the predominant pathway at low steroid concentrations, whereas glucuronidation dominates at higher concentrations. slideshare.net

| Feature | Glucuronidation | Sulfation |

| Primary Function | Inactivation and excretion | Inactivation, excretion, formation of a pro-hormone reservoir cas.cz |

| Reversibility | Generally irreversible cas.cz | Reversible (via sulfatases) cas.cznih.gov |

| Co-substrate | UDP-glucuronic acid (UDPGA) uomus.edu.iq | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) |

| Enzymes | UDP-glucuronosyltransferases (UGTs) nih.gov | Sulfotransferases (SULTs) nih.gov |

| Significance | Major pathway for inactivating and clearing high concentrations of steroids slideshare.net | Creates a pool of steroids for future activation; predominant at low steroid concentrations slideshare.netcas.cz |

Significance of Steroid Glycosides in Physiological Processes

Historically, steroid conjugates like glucuronides and sulfates were considered mere metabolic waste products destined for excretion. nih.gov However, contemporary research has revealed their more complex physiological roles.

The concept of sulfated steroids like DHEAS and estrone (B1671321) sulfate (E1S) acting as circulating reservoirs that contribute to intracellular hormone levels in specific tissues is now well-established. nih.gov These conjugates require specific membrane transporters, such as organic anion-transporting polypeptides (OATPs), to enter cells due to their hydrophilic and charged nature at physiological pH. cas.cznih.gov

Beyond serving as pro-hormones, some steroid glycosides have intrinsic biological activities. For instance, endogenous cardiac glycosides represent a class of steroid hormones that can regulate cell growth, protein synthesis, and ion transport. nih.govmdpi.com They are found in various mammalian tissues and play roles in both normal physiology and pathological conditions. nih.gov

Specific Focus: Epiandrosterone (B191177) 3-beta-D-Glucoside as a Model Steroid Glucoside

Epiandrosterone 3-beta-D-glucoside serves as a specific example of a steroid glycoside. It is a derivative of epiandrosterone, a naturally occurring C19 steroid hormone. wikipedia.org Epiandrosterone itself is a metabolite of dehydroepiandrosterone (DHEA), testosterone (B1683101), and dihydrotestosterone (B1667394) (DHT) and is found in most mammals. wikipedia.orgnih.gov It is classified as a 3β-hydroxy steroid and a 17-oxo steroid. nih.govebi.ac.uk

The conjugation of a D-glucose molecule to the 3-beta-hydroxyl group of epiandrosterone results in the formation of this compound. This process would be catalyzed by a glucosyltransferase enzyme. While the specific synthesis of this compound is not widely detailed in the literature, the synthesis of the parent steroid, epiandrosterone, from precursors like androstenedione (B190577) has been described, involving steps like catalytic reduction. google.com

The chemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C25H40O7 | uni.lu |

| Monoisotopic Mass | 452.2774 Da | uni.lu |

| IUPAC Name | (3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | uni.lu |

| InChIKey | KNJIBCLNEUIEHR-ZZYATJHVSA-N | uni.lu |

The structural identification and characterization of such steroid conjugates rely heavily on advanced analytical techniques. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools. For example, the identification of a related brassinosteroid conjugate, teasterone-3-O-beta-D-glucopyranoside, in lily anthers was confirmed using Fast Atom Bombardment-Mass Spectrometry (FAB-MS) and Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Selected Ion Monitoring (LC-APCI-SIM). nih.gov

Predicted mass spectrometry data for this compound provides insight into its expected behavior in analytical instruments.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]+ | 453.28468 | 208.9 |

| [M+Na]+ | 475.26662 | 210.5 |

| [M-H]- | 451.27012 | 210.5 |

| [M+NH4]+ | 470.31122 | 222.1 |

| [M+K]+ | 491.24056 | 206.8 |

| Data sourced from PubChemLite, predicted using CCSbase. uni.lu |

Structure

3D Structure

Properties

Molecular Formula |

C25H40O7 |

|---|---|

Molecular Weight |

452.6 g/mol |

IUPAC Name |

(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C25H40O7/c1-24-9-7-14(31-23-22(30)21(29)20(28)18(12-26)32-23)11-13(24)3-4-15-16-5-6-19(27)25(16,2)10-8-17(15)24/h13-18,20-23,26,28-30H,3-12H2,1-2H3/t13-,14-,15-,16-,17-,18+,20+,21-,22+,23+,24-,25-/m0/s1 |

InChI Key |

KNJIBCLNEUIEHR-ZZYATJHVSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)CO)O)O)O |

Origin of Product |

United States |

Ii. Biosynthesis and Enzymatic Mechanisms of Epiandrosterone 3 Beta D Glucoside

Precursor Steroids and Endogenous Metabolic Pathways Leading to Epiandrosterone (B191177)

Epiandrosterone (also known as 3β-androsterone or 5α-androstan-3β-ol-17-one) is a naturally occurring endogenous steroid hormone with weak androgenic activity. wikipedia.org It is a metabolite of several more abundant steroids and its formation is a key step in various metabolic pathways. wikipedia.orghmdb.ca Its biosynthesis occurs in tissues such as the adrenal glands, gonads, and brain. hmdb.ca

Epiandrosterone is not synthesized de novo but is derived from the metabolic conversion of other C19 steroids. The primary pathways for its formation involve three main precursor steroids:

Dehydroepiandrosterone (B1670201) (DHEA): The most direct pathway involves the conversion of DHEA, an abundant adrenal steroid. The enzyme 5α-reductase acts on DHEA to reduce the double bond between carbon 5 and carbon 6, leading to the formation of epiandrosterone. wikipedia.org

5α-Androstane-3β,17β-diol (Androstanediol): Epiandrosterone can be formed through the oxidation of the 17β-hydroxyl group of androstanediol. This reaction is catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD).

5α-Androstanedione: Alternatively, epiandrosterone can be produced from the reduction of the 3-keto group of 5α-androstanedione. This conversion is facilitated by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). wikipedia.org

The biosynthesis of epiandrosterone is governed by several key steroidogenic enzymes that exhibit specific catalytic activities. These enzymes are responsible for the interconversion of steroids, channeling precursors toward the formation of epiandrosterone.

The primary enzymes involved are:

5α-Reductase (SRD5A): This enzyme catalyzes the reduction of the Δ5 double bond of DHEA, a critical step in forming the 5α-androstane skeleton of epiandrosterone.

17β-Hydroxysteroid Dehydrogenase (17β-HSD): This family of enzymes is responsible for the oxidation and reduction at the C17 position of the steroid nucleus. In the context of epiandrosterone formation, it specifically oxidizes the 17β-hydroxyl group of 5α-androstane-3β,17β-diol.

3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme catalyzes the reduction of a 3-keto group to a 3β-hydroxyl group. It acts on 5α-androstanedione to yield epiandrosterone. wikipedia.org

Table 1: Enzymatic Pathways to Epiandrosterone

| Precursor Steroid | Catalyzing Enzyme | Reaction Type | Resulting Product |

|---|---|---|---|

| Dehydroepiandrosterone (DHEA) | 5α-Reductase | Reduction | Epiandrosterone |

| 5α-Androstane-3β,17β-diol | 17β-Hydroxysteroid Dehydrogenase | Oxidation | Epiandrosterone |

| 5α-Androstanedione | 3β-Hydroxysteroid Dehydrogenase | Reduction | Epiandrosterone |

Glycosylation Enzymes: UDP-Glycosyltransferases (UGTs) and Steroidal Glycosyltransferases (SGTs)

Glycosylation is a crucial metabolic process that involves the enzymatic addition of a sugar moiety to a substrate, such as a steroid. This reaction generally increases the water solubility of the lipophilic steroid, facilitating its transport and excretion. The formation of epiandrosterone 3-beta-D-glucoside is a specific type of glycosylation called glucosidation, where the sugar transferred is glucose. This process is distinct from the more commonly studied glucuronidation, which involves the transfer of glucuronic acid.

The enzymes responsible for these reactions belong to the large superfamily of UDP-glycosyltransferases (UGTs). physiology.org In mammals, the UGT superfamily is categorized into four families: UGT1, UGT2, UGT3, and UGT8. physiology.org While UGT1 and UGT2 families are well-known for their role in conjugating steroids with glucuronic acid, other UGTs and specialized Steroidal Glycosyltransferases (SGTs) can utilize UDP-glucose as the sugar donor.

While the endogenous mammalian enzyme specifically responsible for the glucosidation of epiandrosterone has not been extensively characterized, studies in other organisms, particularly plants, have identified steroidal glycosyltransferases with this precise function. These enzymes serve as functional models for understanding the process.

For example, plant SGTs have been identified that catalyze the transfer of glucose to the 3-hydroxyl group of various steroidal compounds. These enzymes recognize UDP-glucose as the activated sugar donor and the steroid as the acceptor substrate. Functional characterization reveals that these enzymes are pivotal in the biosynthesis of various steroidal glycosides, which play roles in plant growth and defense. The characterization of these enzymes confirms the biochemical feasibility and mechanism of such reactions.

A key feature of glycosyltransferases is their high degree of specificity for both the sugar donor and the acceptor substrate, as well as the position (regioselectivity) and stereochemistry of the new glycosidic bond.

For the formation of this compound, the enzyme must exhibit strict regioselectivity for the hydroxyl group at the C-3 position of the steroid's A-ring. Furthermore, it must be specific for the β-orientation of this hydroxyl group, as it distinguishes epiandrosterone from its isomer, androsterone, which has a 3α-hydroxyl group. Research on plant-derived steroidal 3-O-glycosyltransferases demonstrates this high level of precision. Structural studies of these enzymes reveal a specifically shaped acceptor-binding pocket that orients the steroid substrate in such a way that only the 3β-hydroxyl group is accessible to the catalytic site for the glycosidic linkage to be formed with the glucose molecule from the UDP-glucose donor.

The catalytic mechanism for UGTs is generally conserved across the superfamily. These enzymes typically feature two distinct domains connected by a flexible linker:

An N-terminal domain that is primarily responsible for binding the acceptor substrate (epiandrosterone).

A C-terminal domain that contains a highly conserved motif for binding the UDP-sugar donor (UDP-glucose).

The catalytic process is an inverting displacement reaction. A catalytic base, typically a histidine residue within the active site, deprotonates the 3β-hydroxyl group of epiandrosterone, increasing its nucleophilicity. This activated hydroxyl group then attacks the anomeric carbon (C-1) of the glucose moiety on the UDP-glucose donor. This results in the formation of a β-D-glycosidic bond and the release of UDP. An aspartate residue often plays a role in stabilizing the histidine and interacting with the sugar moiety during the transfer. This mechanism ensures the inversion of the stereochemical configuration at the anomeric carbon of the glucose, resulting in the characteristic β-linkage of the final glucoside product.

Biosynthetic Pathways in Diverse Organisms

The enzymatic machinery responsible for the glucosylation of steroids, including epiandrosterone, is not ubiquitous and exhibits significant variation across different biological systems.

In mammalian systems, the primary conjugation pathway for steroids is glucuronidation, not glucosylation. This process involves the transfer of glucuronic acid from a UDP-glucuronic acid donor to the steroid substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net This pathway is crucial for the detoxification and elimination of steroids. nih.gov While epiandrosterone is a known metabolite in mammals, produced from dehydroepiandrosterone (DHEA) by the enzyme 5α-reductase, its subsequent conjugation predominantly occurs via glucuronidation and sulfation. wikipedia.org

The UGT2B enzyme subfamily is principally responsible for steroid glucuronidation in humans. nih.gov Key enzymes involved in androgen metabolism include UGT2B15 and UGT2B17, which are expressed in steroid target tissues like the prostate. epa.gov These enzymes convert androgens into more water-soluble glucuronide conjugates, facilitating their excretion and regulating the levels of active hormones within tissues. nih.govepa.gov The search for direct evidence of this compound biosynthesis in mammals did not yield specific findings, indicating that this particular glucose conjugate is not a major metabolite in these systems, unlike its glucuronide counterpart.

Plants are well-known producers of a vast array of steroidal glycosides, utilizing UDP-glycosyltransferases (UGTs) to attach sugar moieties to steroid aglycones. This process is integral to the biosynthesis of many secondary metabolites.

Nicotiana tabacum (Tobacco): Tobacco plants possess the enzymatic capacity to glucosylate various phenolic compounds and steroids. nih.gov Studies have identified glucosyltransferases in N. tabacum, such as TOGT1, which acts on the coumarin scopoletin but is known to have a range of substrates. nih.govuniprot.org The presence of these enzymes indicates a general capability for glucosylation, which is a common modification pathway for secondary metabolites in this species. nih.gov

Ornithogalum saundersiae: This plant is a rich source of steroidal glycosides. nih.gov Phytochemical investigations of its bulbs have led to the isolation of numerous cholestane and spirostan-type steroidal glycosides. nih.govnih.gov The existence of such a diverse profile of glycosylated steroids strongly implies the presence of active biosynthetic pathways and specific glucosyltransferases that can act on various steroid precursors. nih.gov

Trigonella foenum-graecum (Fenugreek): Fenugreek is recognized for its production of bioactive steroidal saponins (B1172615), which are glycosides of diosgenin or its epimer yamogenin. nih.gov Research has successfully identified and characterized a steroid-specific 3-O-glucosyltransferase, named TfS3GT2, from this plant. nih.gov This enzyme specifically catalyzes the transfer of a glucose molecule to the C3-hydroxyl group of the steroid aglycone, which is the initial step in the formation of complex saponins. nih.gov The bioactive compounds in fenugreek seeds include various furostanol glycosides. nih.gov

The following table summarizes the glucosyltransferase activity in these plant systems.

Table 1: Steroid Glucosylation in Selected Plant Systems| Plant Species | Enzyme/Evidence | Substrate(s) | Product(s) |

|---|---|---|---|

| Trigonella foenum-graecum | TfS3GT2 (UDP-glucose 3-O-glucosyltransferase) | Diosgenin, Yamogenin | 3-O-glucosides of Diosgenin/Yamogenin |

| Nicotiana tabacum | TOGT1 (Scopoletin glucosyltransferase) and other UGTs | Scopoletin, various phenolics, steroids | Glucosylated conjugates |

| Ornithogalum saundersiae | Presence of diverse steroidal glycosides | Steroid precursors (e.g., cholestane types) | Cholestane and spirostan-type glycosides |

Certain microorganisms have developed the capability to glucosylate steroids, often as a mechanism for survival or interaction with their environment.

Helicobacter pylori: This bacterium, known for colonizing the human stomach, possesses a key enzyme called cholesterol-α-glucosyltransferase (CGT). nih.govtmu.edu.twtandfonline.comnih.gov The CGT enzyme is responsible for converting cholesterol from the host cell membrane into cholesteryl glucosides. tmu.edu.twtandfonline.comnih.gov This process is crucial for the bacterium to evade the host's immune system and to facilitate its adherence to gastric epithelial cells. nih.govtmu.edu.twtandfonline.com The enzyme recognizes the 3β-OH group on the steroid A-ring, a structural feature shared by epiandrosterone, making it a likely substrate for glucosylation by H. pylori CGT.

Terribacillus sp.: A UDP-glucosyltransferase (designated UGT-1) has been identified from Terribacillus sp. PAMC 23288 with the ability to synthesize anabolic steroid glycosides. koreascience.krnih.gov This enzyme was used in vitro to successfully link a glucose molecule to testosterone (B1683101) and nandrolone (B1676933), forming 17β-testosterone β-D-glucose and 17β-nandrolone β-D-glucose, respectively. koreascience.krnih.govresearchgate.net This demonstrates the capacity of enzymes from this bacterial genus to perform O-glucosylation on steroid molecules.

The table below details the enzymes and their functions in these microbial systems.

Table 2: Steroid Glucosylation in Selected Microbial Systems| Microbial Species | Enzyme | Substrate(s) | Function/Product(s) |

|---|---|---|---|

| Helicobacter pylori | Cholesterol-α-glucosyltransferase (CGT) | Cholesterol, 3β-OH steroids | Cholesteryl glucosides; immune evasion, cell adherence |

| Terribacillus sp. | UGT-1 (UDP-glucosyltransferase) | Testosterone, Nandrolone | 17β-testosterone β-D-glucose, 17β-nandrolone β-D-glucose |

Regulation of Glucosylation Enzyme Activity

The activity of enzymes that catalyze glucosylation is tightly controlled at multiple levels, including gene expression and potentially through hormonal feedback.

In mammalian systems, the expression of steroid-conjugating UGTs is subject to regulation by various factors. For instance, in human prostate LNCaP cells, the levels of UGT2B17 mRNA and protein are decreased by treatment with the androgen dihydrotestosterone (B1667394) (DHT) and epidermal growth factor (EGF). epa.gov This suggests a feedback mechanism where the active hormone can down-regulate its own inactivation pathway. epa.gov Steroid hormones are known to be significant regulators of protein glycosylation in general, often controlling the expression of key enzymes like glycosyltransferases. nih.govnih.gov

In plants, the activity of glucosyltransferases can be induced by external stimuli as part of a defense response. In Nicotiana tabacum, for example, the activity of a UDP-glucose:salicylic acid glucosyltransferase is significantly induced following inoculation with tobacco mosaic virus (TMV). nih.gov This induction is mediated by salicylic acid, a key signaling molecule in plant defense, suggesting that the glucosylation of various compounds is an integral part of the plant's response to pathogens. nih.gov

Table 3: Regulation of Glucosyltransferase/Glucuronosyltransferase Activity

| Organism Type | Enzyme Family | Regulatory Factor(s) | Effect on Enzyme |

|---|---|---|---|

| Mammalian | UGT2B17 (Glucuronosyltransferase) | Dihydrotestosterone (DHT), Epidermal Growth Factor (EGF) | Decrease in mRNA and protein levels |

| Plant | UDP-glucose:salicylic acid glucosyltransferase | Salicylic acid, Tobacco Mosaic Virus (TMV) infection | Induction of enzyme activity |

Iii. Metabolic Dynamics and Biological Turnover of Epiandrosterone 3 Beta D Glucoside

Enzymatic Hydrolysis of Steroid Glucosides

The cleavage of the glycosidic bond in steroid glucosides is a critical step in their metabolism, converting the conjugated, often inactive, form into the free steroid. This process is primarily mediated by a specific class of enzymes.

Beta-glucosidases (β-D-glucoside glucohydrolases) are enzymes that catalyze the hydrolysis of glycosidic bonds, releasing terminal non-reducing glucosyl residues from various glycosides and oligosaccharides. nih.govproteopedia.org These enzymes are found across all domains of life and are involved in numerous biological processes. nih.gov In animals, they play a role in the metabolism of glycolipids and exogenous glycosides. nih.gov

The deconjugation of a steroid glucoside, such as epiandrosterone (B191177) 3-beta-D-glucoside, involves the cleavage of the β-glycosidic bond linking the glucose molecule to the 3β-hydroxyl group of the epiandrosterone steroid core. This hydrolysis reaction releases the unconjugated steroid (aglycone) and a glucose molecule. The existence of specific steroid beta-D-glucosidases has been documented, with an enzyme capable of this function being purified from rabbit liver, demonstrating activity on various steroid glucosides. nih.gov Furthermore, human tissues, including the liver and small intestine, contain a cytosolic β-glucosidase that can hydrolyze a wide array of dietary β-d-glycosides, suggesting a potential role in metabolizing endogenous steroid glucosides as well. wikipedia.org

The rate and efficiency of the enzymatic hydrolysis of steroid glucosides are influenced by several factors, including pH, temperature, and the concentrations of both the enzyme and the substrate. While specific kinetic data for the hydrolysis of epiandrosterone 3-beta-D-glucoside is not extensively documented, studies on analogous compounds provide insight into the conditions that favor this reaction.

For instance, research on the enzymatic hydrolysis of plant-derived steryl glucosides (SGs) using a thermostable β-glucosidase from the archaeon Sulfolobus solfataricus has identified optimal conditions for the reaction. This enzyme demonstrated maximal activity at a pH of 5.5 and a temperature of 87°C. nih.govresearchgate.net The presence of an emulsifier was also found to significantly enhance the hydrolysis rate, suggesting that substrate accessibility is a key factor. nih.govbiofueljournal.com While these conditions reflect a highly stable enzyme from an extremophile, they underscore the general principles that govern β-glucosidase activity. Other enzymes, such as inulinase and hemicellulase preparations, have also shown high glycolytic activity against steryl glucosides, achieving over 95% and 63% hydrolysis, respectively, under milder, optimized conditions. nih.gov

| Enzyme Source | Substrate | Optimal pH | Optimal Temperature (°C) | Hydrolysis Rate | Reference |

|---|---|---|---|---|---|

| Sulfolobus solfataricus (recombinant β-glucosidase) | Soybean-derived Steryl Glucosides | 5.5 | 87 | 81% | nih.govresearchgate.net |

| Inulinase preparation | Pure Steryl Glucoside mixture | Not specified | Not specified | >95% | nih.gov |

| Hemicellulase preparation | Pure Steryl Glucoside mixture | Not specified | Not specified | 63% | nih.gov |

Distribution and Systemic Dynamics

The presence and movement of this compound within the body are indicative of its metabolic role. Its detection in various biological matrices and its potential to circulate systemically are key aspects of its dynamic profile.

While steroid conjugates are known constituents of animal urine, these are typically glucuronides and sulfates. britannica.com Direct detection of endogenous this compound in human biological matrices is not well-documented in the literature. However, the presence of other glucosides in human urine following dietary exposure has been confirmed, indicating that the body has mechanisms to process and excrete such compounds. nih.gov

Sterol glucosides, though more common in plants, are not entirely absent in animals. They are considered relatively rare but have been identified in the central nervous system of animals. nih.gov Research has shown that animal tissues, such as the hog stomach, possess a novel sterol glucosyltransferase capable of synthesizing cholesteryl glucoside, demonstrating that the enzymatic machinery for creating sterol-glucose conjugates exists in mammals. nih.gov This suggests that endogenous production of other steroid glucosides, including this compound, is plausible, even if they exist at low concentrations or as transient metabolic intermediates.

Steroids and their metabolites often act as signaling molecules and are transported throughout the body via the circulatory system. wikipedia.org Conjugation, such as glucosidation, generally increases the water solubility of lipophilic steroids, facilitating their transport in aqueous environments like the bloodstream. This process prepares them for metabolism in other tissues or for eventual excretion. Therefore, if formed, this compound would be expected to function as a circulating metabolite. The recent focus on the biological functions of steryl glycosides in mammals suggests their importance in processes like immune modulation and lipid metabolism, which inherently involves their circulation and distribution to target tissues. nih.gov

Interplay with Unconjugated Steroid Hormones

The biological significance of this compound is intrinsically linked to its unconjugated form, epiandrosterone. The glucoside itself is generally considered a metabolically inactive transport or precursor form. The enzymatic hydrolysis of the glucoside bond releases free epiandrosterone, which can then exert its biological effects or be further metabolized.

Epiandrosterone is a naturally occurring steroid hormone with weak androgenic activity. nih.gov It is a metabolite of dehydroepiandrosterone (B1670201) (DHEA) and testosterone (B1683101). nih.gov Crucially, epiandrosterone serves as a precursor to the more potent androgen, dihydrotestosterone (B1667394) (DHT), which plays a significant role in the development of male sexual characteristics and maintaining muscle mass and bone density. nih.gov The conversion of epiandrosterone into DHT highlights the importance of deconjugation; the release of free epiandrosterone from its glucoside form is a necessary prerequisite for its conversion into more powerful androgens. This interplay establishes this compound as a potential reservoir or pro-hormone, with beta-glucosidases acting as the gatekeepers that regulate the availability of the active unconjugated steroid.

Contribution to the Endogenous Steroid Metabolome

This compound is a notable component of the human steroid metabolome, primarily recognized as a urinary excretion product of androgen metabolism. Its presence in urine provides a window into the metabolic flux of C19 steroids. While often considered an inactive end-product destined for elimination, its quantitative significance and relationship with other key androgens underscore its role as an integral part of the steroid network.

Epiandrosterone itself is a downstream metabolite of dehydroepiandrosterone (DHEA) and a precursor to more potent androgens like testosterone and dihydrotestosterone (DHT). nih.gov The process of glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver and other tissues, converts the lipid-soluble epiandrosterone into the water-soluble this compound. This transformation is a critical step in phase II metabolism, rendering the steroid more readily excretable by the kidneys.

The urinary steroid profile, which includes a variety of steroid glucuronides and sulfates, is a well-established tool for assessing endocrine function and for detecting the misuse of anabolic steroids. nih.gov The concentration of epiandrosterone glucuronide, in conjunction with other steroid metabolites, helps to establish a comprehensive picture of an individual's steroidogenesis. Studies analyzing the urinary steroid metabolome have demonstrated that the excretion rates of various steroid metabolites, including androgen glucuronides, are influenced by factors such as age and sex. nih.gov

| Compound | Precursor(s) | Key Metabolic Enzymes | Primary Form of Excretion |

|---|---|---|---|

| Epiandrosterone | Dehydroepiandrosterone (DHEA), Androstanedione | 5α-reductase, 17β-hydroxysteroid dehydrogenase, 3β-hydroxysteroid dehydrogenase | Free steroid (minor), Glucuronide and Sulfate (B86663) conjugates (major) |

| Testosterone | DHEA, Androstenedione (B190577) | 3β-hydroxysteroid dehydrogenase, 17β-hydroxysteroid dehydrogenase | Glucuronide and Sulfate conjugates |

| Dihydrotestosterone (DHT) | Testosterone | 5α-reductase | Glucuronide and Sulfate conjugates |

Storage and Release Mechanisms (e.g., as a pool for active steroids)

The concept of steroid glucuronides serving as a reversible metabolic pool for active steroid hormones is an area of ongoing investigation. While glucuronidation is primarily a detoxification and elimination pathway, the potential for deconjugation introduces a mechanism for the regeneration of the parent steroid. This process suggests that this compound could function as a circulating reservoir, capable of releasing free epiandrosterone under specific physiological conditions.

This reactivation is mediated by the enzyme β-glucuronidase, which is present in various tissues. The hydrolysis of the glucuronide moiety from this compound would regenerate epiandrosterone, which can then be further metabolized to more potent androgens. This local reactivation of steroids from their glucuronidated forms could provide a mechanism for tissue-specific regulation of androgen action, independent of circulating levels of the free steroid.

The enterohepatic circulation of steroid glucuronides further supports the idea of a metabolic reservoir. Steroid glucuronides excreted in the bile can be hydrolyzed by bacterial β-glucuronidases in the gut. The liberated free steroids can then be reabsorbed into circulation, effectively extending their biological half-life and creating a dynamic pool of readily available precursors for active hormone synthesis. While this process has been more extensively studied for other steroid glucuronides, the same principles are applicable to this compound.

| Process | Key Enzyme(s) | Location | Outcome |

|---|---|---|---|

| Glucuronidation (Storage) | UDP-glucuronosyltransferases (UGTs) | Liver, other tissues | Formation of this compound (inactive, water-soluble) |

| Deconjugation (Release) | β-glucuronidase | Various tissues, gut microbiota | Release of free Epiandrosterone (active precursor) |

| Enterohepatic Circulation | Bacterial β-glucuronidases | Intestine | Reabsorption of free Epiandrosterone, extending its half-life |

Iv. Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating epiandrosterone (B191177) 3-beta-D-glucoside from endogenous interferences prior to its detection. The choice of technique depends on whether the intact glucoside conjugate or the aglycone (epiandrosterone) is the target analyte.

Ultra-High Performance Liquid Chromatography (UHPLC) is a preferred method for the direct analysis of intact steroid conjugates like epiandrosterone 3-beta-D-glucoside. unige.ch Its use of sub-2 µm particle columns allows for higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. nih.gov The direct analysis of the glucuronide form circumvents the need for hydrolysis, preserving the native state of the metabolite. unige.chwur.nl

Methods for analyzing steroid glucuronides typically employ reversed-phase chromatography. A common setup involves a C18 column, which separates compounds based on their hydrophobicity. unige.ch A gradient elution with a mobile phase consisting of an aqueous component (often with a formic acid or ammonium acetate modifier to improve ionization) and an organic solvent like acetonitrile or methanol is used to effectively resolve the analytes. unige.ch

| Parameter | Typical Conditions | Source |

| Column | Reversed-phase (e.g., C18) with sub-2 µm particles | unige.chnih.gov |

| Mobile Phase A | Water with 0.1% formic acid | unige.ch |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | unige.ch |

| Elution Mode | Gradient elution | unige.ch |

| Flow Rate | 0.3 - 0.5 mL/min | unige.ch |

| Column Temperature | 25 - 40 °C | unige.chnih.gov |

This interactive table summarizes typical UHPLC parameters for the analysis of steroid glucuronides.

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful and long-established technique for comprehensive steroid profiling. nih.govmdpi.comoup.com However, due to the low volatility and high polarity of glucuronide conjugates like this compound, direct analysis by GC is not feasible. nih.govnih.gov

Therefore, a multi-step sample preparation is required:

Hydrolysis: The crucial first step is the enzymatic cleavage of the glucuronic acid moiety from the steroid. This is typically accomplished using β-glucuronidase enzymes. nih.govsigmaaldrich.commdpi.com This process liberates the free epiandrosterone aglycone.

Extraction: The resulting free steroid is then extracted from the aqueous matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.gov

Derivatization: To increase volatility and thermal stability for GC analysis, the free steroid must be derivatized. oup.comnih.gov A common method is silylation, which replaces active hydrogens (on hydroxyl groups) with trimethylsilyl (TMS) groups, using reagents like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA). ias.ac.in

Once prepared, the sample is injected into the GC-MS system, which separates the various steroid derivatives based on their boiling points and interactions with the capillary column's stationary phase, allowing for a comprehensive metabolic profile. mdpi.comresearchgate.net

Effective isolation and enrichment of this compound from biological samples such as urine or plasma is critical for minimizing matrix effects and achieving low limits of detection. rsc.org Solid-phase extraction (SPE) is the most widely used technique for this purpose. nih.govrsc.org

Method development for SPE involves several key steps:

Sorbent Selection: Reversed-phase sorbents, such as C18 or polymeric materials like Oasis HLB (Hydrophilic-Lipophilic Balanced), are commonly chosen for their ability to retain steroids and their conjugates from aqueous solutions. unige.ch

Conditioning and Equilibration: The sorbent is first conditioned with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution to prepare it for sample loading. unige.chunitedchem.com

Sample Loading: The biological sample, often pre-treated (e.g., diluted with an acid), is passed through the cartridge. unige.ch

Washing: The cartridge is washed with a weak solvent to remove interfering, more polar compounds while retaining the analyte of interest. unige.ch

Elution: A stronger organic solvent is used to elute the retained this compound from the sorbent. unige.ch

Liquid-liquid extraction (LLE) is an alternative method, though it can be more labor-intensive and consume larger volumes of organic solvents. rsc.org

| Step | Example Protocol (Oasis HLB SPE for Urine) | Source |

| Conditioning | 500 µL of methanol | unige.ch |

| Equilibration | 500 µL of 2% formic acid in water | unige.ch |

| Loading | 1 mL urine diluted with 1 mL of 2% formic acid | unige.ch |

| Washing 1 | 1 mL of 2% formic acid solution | unige.ch |

| Washing 2 | 1 mL of 5% ammonium hydroxide/methanol (90%/10%, v/v) | unige.ch |

| Elution | 500 µL of 40% methanol/60% water | unige.ch |

This interactive table outlines a representative SPE protocol for the enrichment of steroid conjugates from urine.

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is the definitive technique for the detection and structural confirmation of this compound. Its high sensitivity and specificity make it indispensable for steroid analysis.

When coupled with liquid chromatography, tandem mass spectrometry (LC-MS/MS) allows for the direct, sensitive, and selective quantification of this compound without prior hydrolysis. wur.nlnih.gov Electrospray ionization (ESI) is the preferred ionization technique for polar, non-volatile molecules like steroid glucuronides. nih.govrsc.org

In ESI-MS, the analysis is typically performed in negative ion mode, as the glucuronic acid and sulfate (B86663) moieties are readily deprotonated, forming [M-H]⁻ ions. unige.ch

The process in a tandem mass spectrometer (e.g., a triple quadrupole) involves:

Precursor Ion Selection: The first quadrupole (Q1) is set to select the specific mass-to-charge ratio (m/z) of the deprotonated this compound molecule.

Fragmentation: The selected precursor ion is fragmented in the collision cell (Q2) through collision-induced dissociation (CID) with an inert gas. nih.gov A characteristic fragmentation pattern for steroid glucuronides is the neutral loss of the glucuronic acid moiety (176 Da), resulting in a fragment ion corresponding to the deprotonated aglycone (epiandrosterone). nih.gov

Product Ion Detection: The third quadrupole (Q3) scans for and detects these specific fragment ions.

This technique, known as Multiple Reaction Monitoring (MRM), is highly specific and provides excellent signal-to-noise ratios, enabling precise quantification even at very low concentrations. mpg.de

High-resolution mass spectrometry (HRMS), using instruments such as Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers, provides highly accurate mass measurements for both precursor and fragment ions. unige.chspringernature.compharmaron.com This capability is invaluable for the confident identification of metabolites like this compound and for distinguishing it from other isobaric compounds (molecules with the same nominal mass). unige.chnih.gov

The key advantages of HRMS in this context are:

Unambiguous Formula Determination: The high mass accuracy (typically <5 ppm) allows for the calculation of the elemental formula of an unknown or suspected metabolite, greatly increasing confidence in its identification. unige.ch

Structural Elucidation: Analysis of the accurate masses of fragment ions provides detailed structural information, helping to confirm the identity of the steroid core and the nature of the conjugation. unige.chnih.gov

Untargeted Analysis: HRMS instruments can be operated in full-scan mode to collect data on all ions present in a sample, enabling retrospective data analysis and the discovery of novel or unexpected metabolites without prior knowledge of their existence. springernature.comnih.gov

This makes HRMS a powerful tool for metabolomics studies and for elucidating the complete metabolic profile of steroids. researchgate.net

Multiple Reaction Monitoring (MRM) for Sensitive Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is a powerful analytical approach for quantifying low-abundance molecules like steroid conjugates in complex biological samples. nih.govslu.se This technique offers exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition.

In the analysis of a steroid glucuronide such as this compound, the molecule is first ionized, typically using electrospray ionization (ESI), to form a precursor ion (e.g., the deprotonated molecule [M-H]⁻ in negative ion mode or an adduct like [M+NH₄]⁺ in positive ion mode). This precursor ion is selected in the first quadrupole (Q1) of a triple quadrupole mass spectrometer. It is then fragmented in the second quadrupole (Q2), a collision cell, and a specific, characteristic fragment ion (product ion) is selected and monitored in the third quadrupole (Q3).

The specificity of MRM arises from monitoring this unique mass transition, which significantly reduces chemical noise and matrix interference, allowing for precise quantification even at very low concentrations. nih.gov A study focused on the simultaneous quantification of 15 urinary steroid hormone glucuronides successfully developed and validated an LC-MS/MS method that included epiandrosterone glucuronide (epiAn-G). nih.govnih.gov Such methods are crucial for profiling steroid metabolism and understanding the biological roles of these conjugated forms. nih.govnih.gov

Below is a table representing the typical mass transitions that would be monitored for the quantification of this compound (Molecular Weight: 466.6 g/mol ).

| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Description |

|---|---|---|---|

| Negative ESI | 465.3 | 289.2 | Transition from the deprotonated molecule [M-H]⁻ to the deprotonated epiandrosterone aglycone [Aglycone-H]⁻ after loss of the glucuronic acid moiety (176 Da). |

| Negative ESI | 465.3 | 113.1 | Transition from the deprotonated molecule [M-H]⁻ to a characteristic fragment of the glucuronic acid moiety. |

Stable Isotope Dilution Mass Spectrometry for Enhanced Accuracy

To achieve the highest level of accuracy and precision in quantification, MRM is often combined with stable isotope dilution (SID) mass spectrometry. This "gold standard" technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte (e.g., containing ²H, ¹³C, or ¹⁵N) to the sample as an internal standard at the earliest stage of sample preparation. nih.govcolumbia.edu

The stable isotope-labeled internal standard is chemically identical to the analyte of interest and thus exhibits the same behavior during all stages of sample preparation (extraction, cleanup) and analysis (chromatographic retention, ionization efficiency). youtube.com Any loss of analyte during the procedure will be matched by a proportional loss of the internal standard. Because the mass spectrometer can distinguish between the analyte and the heavier internal standard, the ratio of their signal intensities is used for quantification. This approach effectively corrects for matrix effects and variations in instrument response, leading to highly accurate and reproducible results. nih.gov

For instance, in a method for analyzing epiandrosterone sulfate, a close structural analog, a deuterated internal standard ([7,7,16,16-²H₄]dehydroepiandrosterone-S) was successfully employed to ensure accuracy. nih.gov Similarly, for this compound, a synthesized ¹³C- or ²H-labeled version would serve as the ideal internal standard for definitive quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules, including steroidal glycosides. It provides detailed information about the carbon-hydrogen framework, the nature and position of the glycosidic linkage, and the relative stereochemistry of the entire molecule. researchgate.net

A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments is required for the complete structural assignment of this compound.

¹H NMR: Provides information on the number and chemical environment of protons. The anomeric proton (H-1') of the glucose moiety is particularly diagnostic. Its chemical shift and coupling constant (J value) can indicate the stereochemistry of the glycosidic bond. A large coupling constant (~7-8 Hz) for the anomeric proton is characteristic of a β-linkage. rsc.org

¹³C NMR: Shows the number of unique carbon atoms. The chemical shift of the anomeric carbon (C-1') and the aglycone carbon involved in the linkage (C-3) are key indicators. Glycosylation typically causes a significant downfield shift of the C-3 carbon signal compared to the free epiandrosterone aglycone.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of protonated carbons in both the steroid and sugar moieties. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for confirming the glycosidic linkage. It reveals correlations between protons and carbons that are two to three bonds apart. mdpi.com A key correlation would be observed between the anomeric proton of the glucose unit (H-1') and the C-3 carbon of the epiandrosterone skeleton, definitively establishing the site of glycosylation.

COSY (Correlation Spectroscopy): This experiment shows proton-proton couplings within the same spin system, helping to trace the proton connectivity within each monosaccharide unit and throughout the steroid backbone.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, which is essential for determining stereochemistry. rsc.org For example, a NOE correlation between the anomeric proton (H-1') of the glucose and protons on the epiandrosterone nucleus (e.g., H-3α) can confirm the β-orientation of the glycosidic bond. rsc.org

The following table shows representative expected chemical shifts for this compound, compiled from known data for the epiandrosterone aglycone and a typical β-D-glucopyranoside moiety.

| Position | Expected ¹³C Shift (ppm) | Expected ¹H Shift (ppm) | Key HMBC/NOESY Correlations |

|---|---|---|---|

| 3 (Steroid) | ~76-78 | ~3.5-3.7 | HMBC from H-1' |

| 18 (Steroid) | ~12-14 | ~0.8-0.9 | - |

| 19 (Steroid) | ~11-13 | ~0.8-0.9 | - |

| 1' (Glucose) | ~102-104 | ~4.3-4.5 (d, J ≈ 7.8 Hz) | HMBC to C-3; NOESY to H-3α |

| 2' (Glucose) | ~74-76 | ~3.2-3.4 | COSY to H-1', H-3' |

| 3' (Glucose) | ~77-79 | ~3.4-3.6 | COSY to H-2', H-4' |

| 4' (Glucose) | ~70-72 | ~3.3-3.5 | COSY to H-3', H-5' |

| 5' (Glucose) | ~77-79 | ~3.4-3.6 | COSY to H-4', H-6' |

| 6' (Glucose) | ~61-63 | ~3.7-3.9 | COSY to H-5' |

In the field of natural product chemistry, NMR spectroscopy is indispensable for identifying novel steroidal glycosides isolated from plant, animal, and microbial sources. The comprehensive suite of NMR experiments allows researchers to determine not only the structure of the steroidal aglycone but also the identity, sequence, and linkage positions of often complex oligosaccharide chains attached to the steroid core. rsc.org The methodologies described above are routinely applied to establish the full, unambiguous structures of these natural products, which is a prerequisite for investigating their biological activities. rsc.org

Sample Preparation Strategies for Complex Biological Matrices

The successful analysis of this compound from biological matrices such as plasma, serum, or urine is highly dependent on the sample preparation step. The primary goals are to remove interfering substances (e.g., proteins, lipids, salts) and to concentrate the analyte of interest before instrumental analysis.

Solid-Phase Extraction (SPE) is a widely used and highly effective technique for the cleanup and concentration of steroids and their conjugates from biological fluids. The versatility of SPE lies in the variety of available sorbent chemistries, which can be tailored to the analyte's properties. For a relatively polar compound like a steroidal glycoside, reversed-phase SPE (e.g., using C18 or polymeric sorbents like HLB) is common.

A typical SPE workflow involves the following steps:

Conditioning: The sorbent is wetted with an organic solvent (e.g., methanol) to activate the stationary phase.

Equilibration: The sorbent is flushed with a solvent similar to the sample matrix (e.g., water or a buffer) to prepare it for sample loading.

Loading: The pre-treated biological sample (e.g., diluted urine or deproteinized plasma) is passed through the SPE cartridge. The analyte and some endogenous compounds are retained on the sorbent while the bulk of the aqueous matrix passes through.

Washing: The cartridge is washed with a weak solvent (e.g., water or a low-percentage organic solvent mixture) to remove salts and highly polar interferences without eluting the analyte of interest.

Elution: The retained analyte is eluted from the sorbent using a strong organic solvent (e.g., methanol, acetonitrile, or a mixture thereof). This eluate, now cleaner and more concentrated, is typically evaporated and reconstituted in a suitable solvent for LC-MS analysis.

Hydrophilic-Lipophilic Balanced (HLB) sorbents have shown excellent performance for the extraction of a wide range of steroid hormones and their metabolites from urine.

Minimizing Degradation and Hydrolysis during Sample Processing

The accurate quantification of this compound in biological matrices is critically dependent on the rigorous control of sample processing conditions to prevent its degradation and unintended hydrolysis. As a glucuronide conjugate, this compound is susceptible to both enzymatic and chemical cleavage, which can lead to the inaccurate measurement of the endogenous or administered substance. Therefore, meticulous attention to the details of sample collection, storage, and preparation is paramount for obtaining reliable and reproducible results.

Key factors that can influence the stability of this compound include storage temperature, pH of the medium, and the presence of hydrolytic enzymes. Studies on analogous steroid glucuronides, such as those of testosterone (B1683101) and epitestosterone, have demonstrated their stability in sterilized urine samples for extended periods when stored at 4°C and -20°C. nih.gov For instance, testosterone glucuronide and epitestosterone glucuronide concentrations in urine were found to be stable for up to 22 months under these storage conditions. nih.gov However, at higher temperatures, such as 37°C, a decrease in the concentration of these glucuronides was observed after 7 days, indicating partial cleavage of the glucuronide bond. nih.gov Similarly, the glucuronides of 19-norandrosterone and 19-noretiocholanolone have shown stability in urine for at least 60 days when stored at -20°C. journals.co.za

Interactive Data Table: Stability of Steroid Glucuronides Under Various Storage Conditions

| Compound | Matrix | Storage Temperature (°C) | Duration | Stability |

| Testosterone Glucuronide | Urine | 4 | 22 months | Stable |

| Testosterone Glucuronide | Urine | -20 | 22 months | Stable |

| Testosterone Glucuronide | Urine | 37 | 7 days | Decrease in concentration |

| Epitestosterone Glucuronide | Urine | 4 | 22 months | Stable |

| Epitestosterone Glucuronide | Urine | -20 | 22 months | Stable |

| Epitestosterone Glucuronide | Urine | 37 | 7 days | Decrease in concentration |

| 19-Norandrosterone Glucuronide | Urine | -20 | 60 days | Stable |

| 19-Noretiocholanolone Glucuronide | Urine | -20 | 60 days | Stable |

This table is generated based on findings from analogous steroid glucuronides and serves as a general guideline.

Enzymatic hydrolysis is a common and often necessary step in the analytical workflow for the quantification of total steroid concentrations. This process intentionally cleaves the glucuronide moiety to allow for the analysis of the parent steroid. However, the efficiency of this enzymatic reaction is highly dependent on several factors, including the choice of β-glucuronidase enzyme, enzyme concentration, incubation time, temperature, and pH.

Different sources of β-glucuronidase, such as from Helix pomatia, Escherichia coli, and abalone, exhibit varying efficiencies towards different steroid glucuronides. For the analysis of multiple biomarkers, it has been shown that using at least 30 units of β-glucuronidase from Helix pomatia (Type H-1) per microliter of urine and incubating for 4 hours at 37°C can lead to complete hydrolysis of various conjugates. nih.gov The pH of the incubation buffer is also a critical parameter, with optimal hydrolysis for many steroid glucuronides occurring in a slightly acidic environment (around pH 5-6). nih.govsigmaaldrich.com

The rate of hydrolysis can be significantly influenced by temperature. For example, increasing the incubation temperature from 37°C to 45°C has been shown to improve the hydrolysis rates of phytoestrogen conjugates. nih.gov However, it is crucial to consider that higher temperatures might also lead to the degradation of the target analyte or other sample components. Therefore, a careful optimization of the incubation conditions is necessary for each specific analytical method.

Interactive Data Table: Factors Affecting Enzymatic Hydrolysis of Steroid Glucuronides

| Parameter | Condition | Effect on Hydrolysis | Reference Compound(s) |

| Enzyme Source | Helix pomatia | Effective for a broad range of conjugates | Phytoestrogens, various chemical biomarkers |

| E. coli | Higher activity for some isoflavones | Phytoestrogens | |

| Enzyme Concentration | ≥ 30 units/µL urine | Complete hydrolysis | Various chemical biomarkers |

| Doubling concentration | Improved hydrolysis rates | Phytoestrogens | |

| Incubation Temperature | 37°C | Effective for many conjugates | Phytoestrogens, various chemical biomarkers |

| 45°C | Improved hydrolysis rates | Phytoestrogens | |

| 55°C | Faster cleavage for some glucuronides | Various drug glucuronides | |

| Incubation Time | 4 hours | Complete hydrolysis for many conjugates | Various chemical biomarkers |

| 16 hours | Required for complete hydrolysis in plasma | Phytoestrogens | |

| 5-60 minutes | Sufficient for some recombinant enzymes | Various drug glucuronides | |

| pH | 5 | Optimal for many conjugates | Phytoestrogens, various steroid classes |

| 6 | Detrimental for some plasma conjugates | Phytoestrogens |

This table summarizes general findings on the enzymatic hydrolysis of steroid glucuronides, which can inform the processing of samples containing this compound.

In addition to enzymatic degradation, the potential for chemical hydrolysis, particularly under harsh pH conditions (acidic or basic), must be considered during sample processing. While enzymatic hydrolysis is generally preferred for its specificity, any exposure of the sample to extreme pH values during extraction or other preparation steps should be avoided to prevent the unintended cleavage of the glucuronide bond.

To ensure the integrity of this compound during analysis, it is recommended to:

Store biological samples, particularly urine, at or below -20°C for long-term storage.

For short-term storage, maintain samples at 4°C and minimize the time before analysis.

Avoid repeated freeze-thaw cycles.

Carefully select the β-glucuronidase enzyme and optimize the hydrolysis conditions (enzyme concentration, temperature, time, and pH) for the specific analytical method.

Validate the entire sample processing procedure to confirm the stability of the analyte and the efficiency of the hydrolysis step.

By implementing these measures, the risk of degradation and uncontrolled hydrolysis can be minimized, leading to more accurate and reliable quantification of this compound.

V. Biological Roles and Functional Implications in Research

Contribution to Endogenous Steroid Homeostasis and Metabolism

Modulation of Steroid Hormone Bioavailability

The conversion of epiandrosterone (B191177) to its glucuronidated form is a critical mechanism for regulating the levels of active androgens. Glucuronidation, a phase II metabolic reaction, increases the water solubility of steroids, effectively inactivating them and limiting their ability to bind to androgen receptors. researchgate.netbham.ac.uk This process is essential for preventing the excessive accumulation of potent androgens like dihydrotestosterone (B1667394) (DHT), from which epiandrosterone is derived. wikipedia.org

Role in Metabolic Clearance and Excretion Pathways

Epiandrosterone 3-beta-D-glucoside is a key player in the elimination of steroid metabolites from the body. researchgate.net The addition of the glucuronic acid moiety significantly increases the polarity of epiandrosterone, facilitating its transport and excretion. researchgate.net This process of glucuronidation primarily occurs in the liver, but also in other tissues, preparing the steroid metabolite for removal. wikipedia.orgresearchgate.net

Once formed, this compound is transported into the bloodstream and subsequently filtered by the kidneys for excretion in the urine. wikipedia.orgresearchgate.net This excretory pathway is a major route for the disposal of androgen metabolites. The efficient clearance of these conjugated steroids is vital for preventing their accumulation and maintaining endocrine homeostasis. bham.ac.uk The transport of steroid glucuronides across cellular membranes is facilitated by specific transporter proteins, such as multidrug resistance-associated proteins (MRPs), which are crucial for their elimination into bile and urine. researchgate.netnih.gov

Potential Modulatory Activities and Biochemical Interactions

While primarily considered an inactive metabolite destined for excretion, the aglycone form, epiandrosterone, and its metabolic pathways exhibit various modulatory activities and biochemical interactions that are areas of active research.

Indirect Influences on Metabolic Regulation (e.g., glucose homeostasis, lipid metabolism via the aglycone)

The aglycone of this compound, epiandrosterone, has been investigated for its potential indirect effects on metabolic processes, including glucose and lipid metabolism. Adrenal hormones, which include precursors to epiandrosterone, are known to play a role in glucose homeostasis. nih.gov

Research has shown that androgens can influence lipid metabolism, a process that is often altered in certain disease states. nih.gov Epiandrosterone itself is considered to have hypolipidemic properties. nih.gov Studies have demonstrated that epiandrosterone can affect glucose oxidation in pancreatic islets. nih.gov These findings suggest that while this compound itself is inactive, its precursor, epiandrosterone, may have roles in metabolic regulation that are terminated upon glucuronidation.

Table 1: Investigated Metabolic Effects of Epiandrosterone (Aglycone)

| Metabolic Area | Observed Effect of Epiandrosterone | Reference |

|---|---|---|

| Glucose Homeostasis | Inhibited [U-14C]glucose oxidation in rat islets and RINm5F cells. | nih.gov |

| Lipid Metabolism | Considered to have hypolipidemic properties. | nih.gov |

Enzymatic Interactions (e.g., Glucose-6-Phosphate Dehydrogenase Inhibition by Aglycone Epiandrosterone)

A significant biochemical interaction of the aglycone, epiandrosterone, is its ability to inhibit the enzyme Glucose-6-Phosphate Dehydrogenase (G6PD). nih.govnih.gov G6PD is a critical enzyme in the pentose (B10789219) phosphate (B84403) pathway, which is essential for producing NADPH, a key cellular reductant, and for the synthesis of nucleotide precursors.

By inhibiting G6PD, epiandrosterone can modulate cellular processes that are dependent on this pathway. nih.govresearchgate.net This inhibition has been shown to have various downstream effects, including influencing smooth muscle cell gene expression. nih.gov Research has demonstrated that epiandrosterone's inhibition of G6PD can protect pancreatic beta-cells from certain toxic effects by modulating glucose metabolism and the pentose shunt pathway. nih.gov

Table 2: Research Findings on Epiandrosterone's Inhibition of G6PD

| Study Focus | Key Finding | Reference |

|---|---|---|

| Pancreatic Islets | Epiandrosterone reduced glucose-6-phosphate dehydrogenase activity when added directly to tissue homogenates. | nih.gov |

| Smooth Muscle Cells | Inhibition of G6PD with epiandrosterone increased the expression of myosin heavy chain 11. | nih.gov |

| Erythrocytes | Epiandrosterone was used to inhibit G6PD activity to study oxidative stress. | researchgate.net |

Neurological System Interactions (e.g., as part of neurosteroid profiles, if deconjugated)

Epiandrosterone is considered a neurosteroid, a class of steroids synthesized within the brain or that can cross the blood-brain barrier to exert effects on the nervous system. wikipedia.orgnih.govhmdb.camdpi.com Should this compound be deconjugated back to its active aglycone form within the brain, it could potentially interact with the neurological system.

Research suggests that neurosteroids like dehydroepiandrosterone (B1670201) (DHEA), a precursor to epiandrosterone, and its metabolites can modulate the activity of neurotransmitter receptors, such as GABA-A receptors. nih.govnih.gov Epiandrosterone itself has been reported to act as a negative non-competitive modulator of the GABA-A receptor complex. nih.gov Furthermore, some neurosteroids are known to interact with nerve growth factor (NGF) receptors, playing a role in neuronal survival. plos.org The presence and deconjugation of epiandrosterone glucuronide in the brain would be a prerequisite for these direct neurological effects.

Role in Organismal Development and Adaptation

The study of steroid glycosides, including this compound, offers a window into the complex biochemical strategies organisms employ for development and adaptation. While direct research on this compound is limited, the broader functions of related steroid compounds in aquatic organisms and microbes provide a framework for understanding its potential significance.

For instance, a study on the wild female blue tang fish (Paracanthurus hepatus) documented the dynamic changes in plasma and ovarian levels of several steroid hormones throughout their reproductive cycle. mdpi.com These hormones are critical for processes like oocyte development, maturation, and spawning. The study measured testosterone (B1683101) (T), estradiol-17β (E2), and 17α, 20β-dihydroxy-4-pregnen-3-one (DHP), revealing distinct peaks in concentration that align with specific ovarian maturation stages. mdpi.com

Table 1: Monthly Variation of Key Steroid Hormones in Female Blue Tang Fish (Paracanthurus hepatus) During Spawning Period

Data sourced from a study on wild populations, illustrating the principle of hormonal fluctuation during reproductive development. mdpi.com Note: These are not values for this compound.

| Hormone | Tissue | Peak Period | Average Peak Concentration |

|---|---|---|---|

| Testosterone (T) | Plasma | March - July | 1.7 - 2.0 ng/mL |

| Testosterone (T) | Ovary | March - July | 3.4 - 4.0 ng/mL |

| Estradiol-17β (E2) | Plasma | February - July | 3.8 - 4.3 ng/mL |

| Estradiol-17β (E2) | Ovary | February - July | 22.2 - 23.4 ng/mL |

| 17α, 20β-dihydroxy-4-pregnen-3-one (DHP) | Plasma | March - August | 200 - 240 pg/mL |

| 17α, 20β-dihydroxy-4-pregnen-3-one (DHP) | Ovary | March - August | 1110 - 1380 pg/mL |

This documented fluctuation of androgens and other steroids is essential for the coordination of developmental events. Given that epiandrosterone is a metabolite of testosterone and dehydroepiandrosterone (DHEA), it is plausible that its glycosylated form, this compound, could also exhibit significant fluctuations during key life stages in aquatic organisms, potentially playing a role in processes such as sexual differentiation, gametogenesis, or larval development. wikipedia.org Furthermore, in invertebrates like sea stars, which are known to be rich sources of steroid glycosides, developmental processes such as regeneration involve the redeployment of embryonic genetic pathways, suggesting a potential role for a suite of signaling molecules, including steroids, in coordinating these complex events. nih.govbiorxiv.org

Microorganisms exhibit a remarkable capacity to metabolize a wide array of chemical compounds, including steroids. This metabolic activity is a crucial adaptive mechanism, allowing them to utilize diverse substrates as sources of carbon and energy. While steroids are rare in bacteria, many bacterial species can transform and degrade them. nih.gov The metabolism of the aglycone part of this compound, epiandrosterone, has been demonstrated in fungi.

Research on the filamentous fungus Penicillium vinaceum has shown its ability to transform epiandrosterone into several oxidized products. nih.gov This transformation indicates that the fungus possesses enzymes, such as Baeyer-Villiger monooxygenases (BVMOs) and hydroxysteroid dehydrogenases, capable of modifying the steroid's core structure. The study found that epiandrosterone was converted into products corresponding to oxidation at the C-3 and C-17 positions. nih.gov Interestingly, the transformation of epiandrosterone progressed more slowly compared to its isomer, androsterone, suggesting that the 3β-hydroxy configuration of epiandrosterone may act as a partial inhibitor for the fungal BVMO enzyme. nih.gov

Table 2: Microbial Transformation Products of Epiandrosterone by Penicillium vinaceum

This table summarizes the metabolic fate of epiandrosterone when exposed to the fungus, highlighting the enzymatic modifications performed by the microbe. nih.gov

| Substrate | Microorganism | Key Enzymatic Reaction | Resulting Products |

|---|---|---|---|

| Epiandrosterone | Penicillium vinaceum | Oxidation at C-3 | Androstanedione |

| Epiandrosterone | Penicillium vinaceum | Baeyer-Villiger oxidation at C-17 | 3β-hydroxy-17a-oxa-D-homo-5α-androstan-17-one (lactone) |

| Epiandrosterone | Penicillium vinaceum | Oxidation at C-3 and C-17 | 17a-oxa-D-homo-5α-androstane-3,17-dione (ketolactone) |

The presence of the glucoside moiety in this compound would likely necessitate an initial hydrolysis step by a β-glucosidase enzyme to cleave the sugar before the steroid core can be metabolized, a common strategy in microbial degradation of glycosidic natural products.

Furthermore, the interaction of steroid compounds with microbial cells can necessitate adaptations in the cell membrane. Steroids are hydrophobic molecules that can intercalate into the lipid bilayer of cell membranes, potentially altering their fluidity, permeability, and the function of membrane-bound proteins. nih.govnih.gov While direct studies on this compound's effect on microbial membranes are lacking, bacteria are known to adapt to chemical stressors by modifying their membrane composition. This can include changing the types of fatty acids, altering the head groups of phospholipids, or modifying the surface charge to maintain membrane integrity and function in the presence of disruptive compounds. nih.gov The ability of microbes to not only tolerate but also metabolically transform steroids like epiandrosterone is a significant adaptive feature in ecosystems where such compounds are present.

Vi. Comparative Perspectives and Evolutionary Aspects of Steroid Glycosylation

Distinctions Between Glucosides and Other Steroid Conjugates (e.g., Glucuronides, Sulfates)

Steroid conjugates, including glucosides, glucuronides, and sulfates, exhibit fundamental differences in their formation, biological activities, and ultimate metabolic fate. These distinctions are rooted in the specific chemical group attached to the steroid core and the enzymatic machinery responsible for the conjugation.

In vertebrates, particularly humans, steroid glucuronidation and sulfation are the primary mechanisms for modulating hormone activity and facilitating excretion. nih.govresearchgate.net Glucuronides are generally considered the final, inactive products destined for elimination. cas.cz The addition of the bulky, ionized glucuronic acid group by UDP-glucuronosyltransferases (UGTs) drastically increases water solubility, marking the steroid for excretion via urine or bile. researchgate.netebrary.net This process is typically irreversible in mammalian tissues. nih.govresearchgate.net

In contrast, steroid sulfates often serve as a circulating reservoir for biologically active steroids. cas.cz The sulfation process, catalyzed by sulfotransferases (SULTs), is reversible through the action of sulfatases. researchgate.net This allows target tissues to locally reactivate the steroid by cleaving the sulfate (B86663) group. nih.gov Furthermore, some steroid sulfates, such as dehydroepiandrosterone (B1670201) sulfate (DHEAS), possess intrinsic biological activity, acting as neurosteroids that can modulate neurotransmitter receptors. nih.govresearchgate.net

Steroid glucosides, while not a major conjugation class in vertebrates, are paramount in plants and microbes. nih.gov In these organisms, glucosylation is a key mechanism for the storage of secondary metabolites, including steroidal compounds. nih.gov The attachment of glucose can render a bioactive molecule inert and stable for storage. Subsequent removal of the glucose by glucosidases can release the active aglycone in response to specific triggers, such as herbivory or pathogen attack. nih.gov Glycosylation is often critical for the bioactivity of complex defense compounds like steroidal glycoalkaloids and saponins (B1172615), influencing their ability to permeabilize microbial plasma membranes. nih.gov

| Conjugate Class | Primary Physiological Role | Reversibility | Key Biological Activities of Conjugate | Primary Organisms |

|---|---|---|---|---|

| Glucosides | Storage, detoxification, modulation of bioactivity. nih.gov | Reversible (via glucosidases). nih.gov | Often inactive storage forms; can be essential for the activity of complex natural products (e.g., saponins). nih.gov | Plants, Microbes, Insects. nih.govebi.ac.uk |

| Glucuronides | Inactivation and excretion of hormones and xenobiotics. nih.govcas.cz | Generally irreversible in mammals (can be reversed by gut microbiota). researchgate.net | Considered biologically inactive terminal products. researchgate.netcas.cz | Vertebrates. nih.govresearchgate.net |

| Sulfates | Circulating reservoir for active steroids, detoxification. researchgate.netcas.cz | Reversible (via sulfatases). researchgate.netnih.gov | Can be bioactive (e.g., neurosteroids like DHEAS), serve as precursors for active steroids. nih.govcas.cz | Vertebrates. nih.govresearchgate.net |

The synthesis of each class of steroid conjugate is governed by a distinct family of enzymes with specific requirements for both the steroid acceptor and the activated donor molecule.

Glucosylation is catalyzed by glucosyltransferases (GTs), often specifically referred to as UDP-glucosyltransferases (UGTs) in a broader sense, which belong to the large GT1 family in the Carbohydrate-Active enZymes (CAZy) database. nih.gov These enzymes utilize uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose) as the activated sugar donor. researchgate.netmdpi.com Plant GTs are noted for being highly specific for their sugar donor but can be promiscuous regarding the acceptor molecule, making them valuable for biotechnological applications. nih.gov

Glucuronidation is performed by a specific subfamily of UGTs, the UDP-glucuronosyltransferases. ebrary.netwikipedia.org In humans, these are membrane-bound enzymes primarily located in the endoplasmic reticulum of liver cells. ebrary.net They catalyze the transfer of glucuronic acid from the high-energy donor, UDP-glucuronic acid (UDPGA), to the steroid substrate. ebrary.net The co-localization of UGTs with Phase I enzymes like cytochromes P450 ensures efficient, sequential processing of xenobiotics and endogenous compounds. ebrary.net

Sulfation is mediated by cytosolic enzymes called sulfotransferases (SULTs). nih.gov These enzymes transfer a sulfonate group (SO₃⁻) from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the steroid. nih.gov The regulation and tissue-specific expression of SULTs and the enzymes that synthesize PAPS are critical for controlling the levels of sulfated steroids. nih.govnih.gov

| Conjugation Process | Enzyme Family | Activated Donor Substrate | Cellular Location (Human) | Key Enzyme Example |

|---|---|---|---|---|

| Glucosylation | Glucosyltransferases (GTs/UGTs). nih.gov | UDP-glucose. researchgate.net | N/A (Predominantly non-human). | Sterol 3β-glucosyltransferase (plants, fungi). rsc.org |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs). ebrary.net | UDP-glucuronic acid (UDPGA). ebrary.net | Endoplasmic Reticulum. ebrary.net | UGT2B family (human steroid UGTs). ebrary.net |

| Sulfation | Sulfotransferases (SULTs). nih.gov | 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.gov | Cytosol. nih.gov | SULT2A1 (human DHEA sulfotransferase). nih.gov |

Evolutionary Conservation and Diversification of Glucosylation Pathways

The genes and proteins responsible for steroid glycosylation have undergone significant evolution, leading to both conserved mechanisms and remarkable diversification across different kingdoms of life.

The UDP-glycosyltransferase (UGT) superfamily is ancient and found across all domains of life, including bacteria, plants, and animals. mdpi.comwikipedia.org Comparative genomics and phylogenetic analyses reveal that these enzymes have evolved through gene duplication and functional divergence to handle a vast array of substrates.

A conserved feature of many plant UGTs is the Plant Secondary Product Glycosyltransferase (PSPG) motif, a 44-amino-acid sequence located at the C-terminus that is critical for binding the UDP-sugar donor. mdpi.com In contrast, the N-terminal region of the enzyme is highly variable and is responsible for recognizing the specific acceptor molecule, such as a steroid or flavonoid. mdpi.com This structural organization allows for the evolution of new enzyme specificities by altering the acceptor-binding domain while maintaining the core catalytic machinery for sugar transfer.

Cross-species analyses have highlighted these evolutionary relationships. For instance, synteny analysis between the UGT gene families of Populus euphratica and Arabidopsis thaliana revealed homologous gene pairs, indicating shared ancestry, but also significant expansion and diversification within the poplar lineage, likely related to its adaptation to stress and the production of complex secondary metabolites. mdpi.com While direct orthologs of steroid-specific glucosyltransferases are not typically found in vertebrates (which rely on glucuronidation), the broader UGT superfamily framework is conserved, pointing to a common evolutionary origin for enzymes that glycosylate small hydrophobic molecules. mdpi.com

In plants and microbes, glucosylation is a cornerstone of secondary metabolism, a system that produces a vast arsenal (B13267) of specialized chemicals for interacting with the environment. nih.gov Steroid glycosides are a prominent class of these compounds.

In plants, glucosylation serves multiple purposes:

Defense: Steroidal glycoalkaloids (e.g., α-tomatine in tomato) and triterpenoid (B12794562) saponins (e.g., avenacins in oat) protect against fungi and herbivores. The attached sugar chains are often essential for their biological activity, which typically involves disrupting the integrity of cell membranes. nih.gov

Detoxification and Storage: Glucosylation can inactivate potentially phytotoxic compounds or store them in a stable, soluble form within the vacuole. nih.gov

Hormone Homeostasis: The glycosylation of plant steroid hormones, such as brassinosteroids, is a key mechanism for regulating their active levels within the cell. rsc.org